Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate
Overview
Description
Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is an organic compound with the molecular formula C8H5Br2ClO3. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and hydroxyl groups on the aromatic ring. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is a complex compound with potential applications in proteomics research
Biochemical Pathways
A study mentioned the catabolism of a similar compound, 3,5-Dibromo-4-Hydroxybenzoate, via a new oxidative decarboxylation pathway . .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with targets. For instance, this compound is used to produce another compound at a temperature of 90-100°C . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate typically involves the esterification of 3,5-dibromo-4-chloro-2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation to purify the product. The reaction conditions are optimized to maximize yield and minimize by-products .
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Major Products:
Substitution: Derivatives with different substituents replacing bromine or chlorine.
Oxidation: 3,5-dibromo-4-chloro-2-hydroxybenzaldehyde.
Reduction: Methyl 3,5-dibromo-4-chloro-2-hydroxybenzyl alcohol
Scientific Research Applications
Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals
Comparison with Similar Compounds
- Methyl 3,5-dibromo-4-hydroxybenzoate
- Methyl 3,5-dibromo-2,4-dihydroxybenzoate
- Methyl 3,5-dichloro-4-hydroxybenzoate
Comparison: Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate is unique due to the presence of both bromine and chlorine atoms on the aromatic ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a different balance of hydrophobicity and electronic effects, making it suitable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2ClO3/c1-14-8(13)3-2-4(9)6(11)5(10)7(3)12/h2,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRLWDKMFBMBDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1O)Br)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650028 | |
Record name | Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-24-2 | |
Record name | Methyl 3,5-dibromo-4-chloro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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